benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is an intriguing compound that falls under the category of sulfanyl acetate derivatives Its structure comprises a benzyl group attached to an acetate moiety, with an indole and methoxyphenyl-substituted triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with thioglycolic acid derivatives to yield the triazole ring. Finally, the resulting triazole compound is esterified with benzyl acetate to produce the target compound.
Industrial Production Methods: : Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to enhance yield and purity. Continuous flow synthesis and automated reactors may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group.
Reduction: : Catalytic hydrogenation using palladium on carbon can reduce the triazole ring.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) can substitute hydrogen atoms on the indole ring.
Coupling Reactions: : Suzuki coupling using palladium catalysts can introduce various aryl groups to the triazole ring.
Major Products Formed from These Reactions: : The products formed depend on the type of reaction and the substituents introduced. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has shown potential in various scientific research fields:
Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound, with possible roles in enzyme inhibition and receptor modulation.
Medicine: : Explored for its therapeutic potential, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : Used as a precursor for the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate varies based on its application:
Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole and triazole moieties are known to bind to various biological targets, affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other sulfanyl acetate derivatives, benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the presence of both indole and methoxyphenyl groups, which confer distinct electronic and steric properties.
List of Similar Compounds
Methyl 2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Propyl 2-{[5-(1H-indol-3-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Properties
IUPAC Name |
benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUOLOQNRCBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.